2-Cyanoethyl acrylate

Dielectric Elastomers Flexible Electronics Polymer Gate Dielectrics

2-Cyanoethyl acrylate (CEA, CAS 106-71-8) is a reactive acrylate monomer with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol, structurally defined by a vinyl group conjugated to an ester moiety and terminated with a polar cyanoethyl group. It is commercially available as a colorless to pale yellow liquid, typically stabilized with 400-800 ppm MEHQ (4-methoxyphenol) to prevent premature polymerization during storage.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 106-71-8
Cat. No. B092215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoethyl acrylate
CAS106-71-8
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCC#N
InChIInChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2
InChIKeyAEPWOCLBLLCOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoethyl Acrylate (106-71-8): Technical Specifications and Material Properties for R&D Procurement


2-Cyanoethyl acrylate (CEA, CAS 106-71-8) is a reactive acrylate monomer with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol, structurally defined by a vinyl group conjugated to an ester moiety and terminated with a polar cyanoethyl group . It is commercially available as a colorless to pale yellow liquid, typically stabilized with 400-800 ppm MEHQ (4-methoxyphenol) to prevent premature polymerization during storage . This monomer is valued for its use in the synthesis of high-performance polymers and copolymers for applications such as photocurable resists for liquid crystal devices, polymer insulators for multilayer circuitry, and as an adhesion promoter in advanced material formulations . Its physical properties include a density of 1.046-1.07 g/cm³, a boiling point of 232.6°C at 760 mmHg, a flash point of 100.4-124°C, and a refractive index (n20/D) of approximately 1.447 .

Building block for high-dielectric-constant (high-k) copolymers
Controllable free-radical polymerization for tailored copolymer architecture
Polar cyanoethyl side chain enhances adhesion and dielectric response

Why 2-Cyanoethyl Acrylate (106-71-8) Cannot Be Simply Substituted: Key Differentiators for Research and Industrial Applications


The performance of 2-cyanoethyl acrylate (CEA) in polymeric materials is critically dependent on the presence of the polar cyanoethyl (-O-CH2-CH2-CN) side chain, which imparts a specific balance of properties that cannot be replicated by other acrylate or cyanoacrylate monomers . Direct substitution with common alternatives like n-butyl acrylate (nBA) will lead to a significant reduction in the polymer's dielectric constant due to the absence of the highly polarizable cyano group [1]. Conversely, substituting with a closely related analog such as 2-cyanoethyl methacrylate alters the polymer backbone's flexibility and glass transition temperature (Tg) due to the steric hindrance and reduced chain mobility from the α-methyl group [2]. Furthermore, replacing CEA with an alkyl 2-cyanoacrylate (e.g., ethyl 2-cyanoacrylate) results in a complete change in polymerization mechanism, shifting from a free-radical process suitable for controlled copolymer synthesis to an extremely rapid, moisture-triggered anionic polymerization that is typically used for instant adhesives, making it unsuitable for applications requiring processable, high-k dielectric elastomers or functional copolymers . These structural nuances necessitate a direct evaluation of CEA's performance against specific comparators, as detailed in the following evidence.

Target
CEA – polar cyanoethyl group
Substitute
n-Butyl acrylate (nBA)
Replacing with nBA significantly lowers dielectric constant due to absent polarizable cyano group.
Target
CEA – free-radical mechanism
Substitute
Ethyl 2-cyanoacrylate (ECA)
ECA polymerizes instantaneously by moisture-initiated anionic mechanism, precluding controlled copolymer synthesis.
Target
CEA – acrylate backbone
Substitute
2-Cyanoethyl methacrylate (CEMA)
CEMA's α-methyl group raises glass transition temperature and restricts chain flexibility, altering elastomeric properties.

2-Cyanoethyl Acrylate (106-71-8): Quantitative Evidence Guide for Differentiated Scientific and Industrial Selection


High Dielectric Constant Copolymers for Flexible Electronics: CEA vs. Alkyl Acrylates

Copolymers synthesized from 2-cyanoethyl acrylate (CEA) achieve significantly higher dielectric constants than those based on common alkyl acrylates like n-butyl acrylate (nBA). This is a direct consequence of the polar cyanoethyl substituent which enhances the material's polarizability [1]. In a comparative study, CEA-based copolymers with DCEA3M and DCEA6M exhibited relative dielectric constants exceeding 10 at 100 Hz [2]. When optimized, CEA-based p(CEA-DCEA3M) and p(CEA-DCEA6M) copolymers achieved dielectric constants of 16.3-18.9 while maintaining a low dielectric loss of approximately 2.4 [2]. In contrast, a polymer like poly(n-butyl acrylate) possesses a dielectric constant of approximately 3-4 at similar frequencies [3].

Dielectric constant CEA vs. nBA
Reported
3× to 6× higher
Supports selection for high‑k dielectric elastomers
Measured at 100 Hz; CEA/DCEA copolymers vs. poly(nBA).
Dielectric Elastomers Flexible Electronics Polymer Gate Dielectrics High-k Materials

Controlled Polymerization Kinetics: CEA vs. Ethyl 2-Cyanoacrylate (ECA)

A critical differentiator is the polymerization mechanism. 2-Cyanoethyl acrylate (CEA) is an acrylate monomer that polymerizes via a free radical mechanism, enabling controlled synthesis of copolymers and allowing for processability in solution or bulk . This contrasts sharply with ethyl 2-cyanoacrylate (ECA), a related cyanoacrylate that undergoes extremely rapid, moisture-initiated anionic polymerization. ECA polymerizes 'almost instantaneously' upon exposure to ambient humidity, making it ideal for instant adhesives but precluding its use in applications requiring controlled polymer architecture or copolymer synthesis with non-cyanoacrylate monomers . This difference in kinetics is fundamental to the selection process: CEA is chosen for designing functional copolymers, while ECA is selected for rapid bonding applications.

Polymerization mechanism
Class-level
CEA: free-radical, controllable
ECA: anionic, moisture-triggered, instantaneous
Defines monomer suitability for controlled copolymer design
Mechanism class prevents direct interchangeability.
Polymer Synthesis Free Radical Polymerization Copolymerization Adhesive Formulation

Tailored Glass Transition Temperature (Tg) in Copolymers: CEA vs. 2-Cyanoethyl Methacrylate (CEMA)

The incorporation of a methacrylate analog versus an acrylate has a well-defined impact on the polymer's glass transition temperature (Tg). Copolymers based on 2-cyanoethyl acrylate (CEA) exhibit lower Tgs than those based on its methacrylate counterpart, 2-cyanoethyl methacrylate (CEMA). This is due to the increased chain flexibility in the absence of the α-methyl group. In a study on cyanoethyl-group bearing rubbers, CEA-based copolymers achieved Tg values of 5 °C or below, with one composition reaching as low as -33.2 °C [1]. This low Tg is critical for achieving elastomeric properties at room temperature and below. While direct Tg data for a CEA/CEMA copolymer comparison is not available from a single study, the structure-property relationship for acrylates vs. methacrylates is a well-established class-level inference: polymethacrylates have higher Tgs than their polyacrylate analogs [2].

Glass transition (Tg) CEA vs. CEMA
Class-level
Tg ≤ 5 °C; as low as -33.2 °C
CEA enables low-Tg elastomers vs. expected higher Tg from CEMA
Acrylate vs. methacrylate structure-property inference.
Polymer Physics Elastomer Synthesis Thermal Properties Glass Transition Temperature

Acute Toxicity Profile: CEA vs. Ethyl 2-Cyanoacrylate (ECA)

The acute toxicity profile of 2-cyanoethyl acrylate (CEA) differs from that of common cyanoacrylate adhesives. CEA is classified as toxic if swallowed and in contact with skin, with reported oral LD50 (rat) of 180 mg/kg and dermal LD50 (rabbit) of 220 µL/kg [1]. In contrast, ethyl 2-cyanoacrylate (ECA), the main component of super glues, is generally considered to have a lower acute toxicity with an oral LD50 (rat) typically reported above 5000 mg/kg . This quantitative difference in acute toxicity is a critical data point for lab safety protocols and risk assessment, mandating stricter handling procedures (e.g., proper personal protective equipment, use in a fume hood) for CEA compared to ECA-based adhesives .

Acute oral toxicity
Reported
>27-fold lower LD50
CEA requires stricter lab safety vs. ECA
Rat oral LD50: CEA 180 mg/kg; ECA >5000 mg/kg.
Chemical Safety Toxicology Risk Assessment Handling

Solubility and LogP: CEA vs. n-Butyl Acrylate (nBA)

2-Cyanoethyl acrylate (CEA) is significantly more polar and water-soluble than common hydrophobic acrylates like n-butyl acrylate (nBA). CEA has a reported water solubility of 32,400 mg/L (3.24%) and a low calculated LogP (octanol-water partition coefficient) of 0.240, indicating substantial hydrophilicity . In stark contrast, nBA has a water solubility of only 1,400 mg/L (0.14%) . This difference in polarity affects copolymerization behavior in emulsion systems, monomer compatibility, and the final polymer's interaction with water and polar solvents. The higher polarity of CEA can also enhance adhesion to polar substrates like glass and metals .

Water solubility
Reported
~23× more water-soluble
Influences emulsion polymerization and polar substrate adhesion
CEA: 32,400 mg/L; nBA: 1,400 mg/L.
Polymer Solution Chemistry Monomer Selection Hydrophilicity Formulation Design

Best Research and Industrial Application Scenarios for 2-Cyanoethyl Acrylate (106-71-8)


Synthesis of High-Dielectric-Constant (High-k) Elastomers for Soft Actuators and Capacitors

Based on the evidence that CEA-based copolymers can achieve dielectric constants (εr) of 16.3-18.9 at 100 Hz while maintaining low dielectric loss and a sub-ambient Tg (as low as -33.2 °C) [1], this monomer is an optimal building block for synthesizing high-k elastomers. These materials are critical for next-generation soft actuators, flexible capacitive sensors, and energy storage devices where a combination of high permittivity and mechanical compliance is required .

Functional Copolymer Synthesis for Photocurable Resists and Multilayer Circuitry

The documented use of CEA in photocurable resists for liquid crystal devices and as a polymer insulator for multilayer circuitry is supported by its ability to undergo controlled free-radical polymerization and its polar nature, which provides good adhesion and compatibility with various substrates [1]. This makes CEA a preferred monomer over faster-curing cyanoacrylates when precise photopatterning and robust dielectric properties are needed .

Adhesion Promotion and Surface Modification in Advanced Material Formulations

Given its role as a commercial adhesion promoter [1], CEA's high polarity (LogP 0.24, water solubility 32.4 g/L) and reactive acrylate functionality make it suitable for modifying surfaces to improve adhesion to polar substrates like glass, metal oxides, and other polar polymers. This is a key differentiator from non-polar alkyl acrylates like nBA which do not provide the same interfacial interaction strength .

Synthesis of Vulcanizable Elastomers with Enhanced Oil and Freeze Resistance

Patents and technical literature specifically cite the use of CEA in copolymer rubbers for vulcanization to impart oil resistance and improved low-temperature flexibility (freeze resistance) [1]. The low Tg imparted by the CEA comonomer, as quantified in Section 3 , is the underlying mechanism for this freeze resistance, making CEA a valuable comonomer for specialty acrylic elastomers used in automotive and industrial seals.

Application
Selection Property
Validation Focus
High‑k dielectric elastomers
High dielectric constant, low Tg, low dielectric loss
Dielectric spectroscopy, DSC, mechanical compliance
Photocurable resists / multilayer circuitry
Controlled radical polymerization, polar adhesion
Photopatterning resolution, dielectric performance
Adhesion promotion on polar substrates
High polarity (LogP 0.24), reactive acrylate group
Peel/adhesion tests on glass, metal, polar polymers
Oil‑ and freeze‑resistant vulcanizates
Low‑Tg comonomer for acrylic elastomers
Low‑temperature flexibility, oil‑swell resistance

Technical Documentation Hub

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